molecular formula C10H10ClFOS B14050631 1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14050631
M. Wt: 232.70 g/mol
InChI Key: GLXTUXMOOZGDHG-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS It is a derivative of propiophenone, characterized by the presence of a chloro, fluoro, and methylthio substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-(methylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity, while the methylthio group can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one
  • 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone

Uniqueness

1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one is unique due to the combination of chloro, fluoro, and methylthio substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,1-2H3

InChI Key

GLXTUXMOOZGDHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)F)Cl

Origin of Product

United States

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